Antiprotozoal Potency Against Entamoeba histolytica: 4-Chlorophenyl vs. Unsubstituted 1H-Indazole (~15-Fold Improvement)
2-(4-Chlorophenyl)-2H-indazole (designated Compound 2 in the 2021 study) achieved an IC₅₀ < 0.050 µM against E. histolytica trophozoites in vitro, placing it among the top-tier derivatives in a 22-compound 2-phenyl-2H-indazole series [1]. This represents an approximately 15-fold improvement in potency over the parent 1H-indazole scaffold, which was independently reported with an IC₅₀ of 0.740 µM under identical strain, laboratory, and assay conditions [1]. The unsubstituted 2-phenyl-2H-indazole analog (Compound 7) was not among the most active derivatives, confirming that the 4-chloro electron-withdrawing substituent is a key potency driver [2]. All tested 2-phenyl-2H-indazole derivatives were more potent than 1H-indazole, but the 4-chlorophenyl-substituted compound (alongside 4-methoxycarbonyl and 2-trifluoromethyl analogs) consistently occupied the highest activity tier across multiple protozoan species [1].
| Evidence Dimension | In vitro IC₅₀ against Entamoeba histolytica trophozoites |
|---|---|
| Target Compound Data | IC₅₀ < 0.050 µM (Compound 2, 4-chlorophenyl-2H-indazole) |
| Comparator Or Baseline | IC₅₀ = 0.740 µM for 1H-indazole (López-Vallejo et al., same strain and laboratory conditions); 2-phenyl-2H-indazole (Compound 7) ranked lower in activity than Compound 2 |
| Quantified Difference | ≥14.8-fold improvement over 1H-indazole; ranked among top 5 most active derivatives out of 22 compounds tested |
| Conditions | In vitro trophozoite susceptibility assay; same E. histolytica strain, laboratory, and experimental protocol as López-Vallejo et al. reference data; IC₅₀ values determined for 22 compounds in parallel |
Why This Matters
This quantitative potency differential directly impacts compound selection for antiprotozoal lead optimization: substituting the 4-chlorophenyl-2H-indazole with unsubstituted 1H-indazole or 2-phenyl-2H-indazole would result in at least an order-of-magnitude loss in on-target potency against E. histolytica.
- [1] Rodríguez-Villar, K.; Yépez-Mulia, L.; Cortés-Gines, M.; et al. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules 2021, 26, 2145. (See Section 2.2 and Table 2: IC₅₀ < 0.050 µM for compound 2 vs. IC₅₀ = 0.740 µM for 1H-indazole reference.) View Source
- [2] Pérez-Villanueva, J.; et al. Synthesis and Biological Evaluation of 2H-Indazole Derivatives. Molecules 2017, 22, 1864. (Compounds 8 [4-Cl] and 10 [4-COOCH₃] identified as most active 2-phenyl-2H-indazoles against all three protozoa.) View Source
